molecular formula C12H16BrNO2 B13501117 Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate

Cat. No.: B13501117
M. Wt: 286.16 g/mol
InChI Key: DTAJGQTUJPQWLD-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromophenyl group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate typically involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Brominated quinones.

    Reduction: 3-{[(3-bromophenyl)methyl]amino}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active amine, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate
  • Ethyl 3-{[(4-bromophenyl)methyl]amino}propanoate
  • Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Uniqueness

This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-[(3-bromophenyl)methylamino]propanoate

InChI

InChI=1S/C12H16BrNO2/c1-2-16-12(15)6-7-14-9-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3

InChI Key

DTAJGQTUJPQWLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC(=CC=C1)Br

Origin of Product

United States

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